2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde
Overview
Description
2,2-Dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde is a complex organic compound characterized by a spirocyclic structure. This compound features a chroman ring fused with a cyclopropane ring, with an aldehyde functional group at the 6-position. The unique spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the chroman ring, followed by the introduction of the cyclopropane moiety through a cyclopropanation reaction. The final step involves the oxidation of the corresponding alcohol to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed under anhydrous conditions.
Major Products
Oxidation: 2,2-Dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylic acid.
Reduction: 2,2-Dimethylspiro[chroman-4,1’-cyclopropane]-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.
Spirocyclic oxindoles: Compounds with a spirocyclic structure involving an oxindole moiety.
Uniqueness
2,2-Dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde is unique due to its specific combination of a chroman ring, cyclopropane ring, and aldehyde group. This combination imparts distinct reactivity and potential biological activity, setting it apart from other spirocyclic compounds.
Properties
IUPAC Name |
2,2-dimethylspiro[3H-chromene-4,1'-cyclopropane]-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-13(2)9-14(5-6-14)11-7-10(8-15)3-4-12(11)16-13/h3-4,7-8H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFPMNRWVRZLIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC2)C3=C(O1)C=CC(=C3)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133567 | |
Record name | 2,3-Dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-57-7 | |
Record name | 2,3-Dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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